2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Description

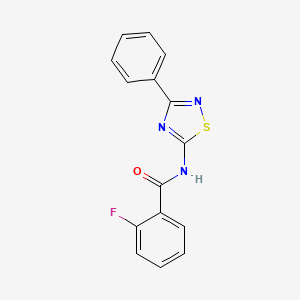

2-Fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a fluorine atom at the ortho position (C2), linked via an amide bond to a 1,2,4-thiadiazole ring. The thiadiazole moiety is further substituted with a phenyl group at the C3 position. This structure combines the electron-withdrawing fluorine atom and the aromatic thiadiazole system, which are critical for modulating physicochemical properties (e.g., solubility, logP) and biological interactions.

Properties

IUPAC Name |

2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3OS/c16-12-9-5-4-8-11(12)14(20)18-15-17-13(19-21-15)10-6-2-1-3-7-10/h1-9H,(H,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIAQBBXJJSRHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the following steps:

-

Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

-

Introduction of the Fluorine Atom: : The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or tetra-n-butylammonium fluoride (TBAF).

-

Coupling with Benzamide: : The final step involves coupling the synthesized thiadiazole derivative with benzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.

-

Substitution: : The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amino or thiol derivatives

Scientific Research Applications

2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications, including:

-

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

-

Biology: : It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Thiadiazole derivatives are known to exhibit a wide range of biological activities, making this compound a subject of interest in drug discovery and development.

-

Medicine: : The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

-

Industry: : It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

-

Enzyme Inhibition: : The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways essential for the survival and proliferation of microorganisms or cancer cells.

-

DNA Intercalation: : It may intercalate into DNA, disrupting the replication and transcription processes, thereby inhibiting cell growth and proliferation.

-

Receptor Binding: : The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, differing in substituents, heterocyclic cores, or acyl groups. These variations significantly influence their chemical behavior and bioactivity.

Benzamide Derivatives with Halogen Substituents

Key Observations :

- logP Trends : Fluorine at the ortho position lowers logP (2.98) vs. para-chloro (3.89), improving aqueous solubility .

Thiadiazole Ring Modifications

Key Observations :

- Heterocycle Replacement : Replacing thiadiazole with triazole () introduces additional hydrogen-bonding sites, altering target selectivity.

- Substituent Effects : Bromine on the thiadiazole phenyl group () increases molecular weight (360.23) and logP (4.76), favoring membrane penetration .

Acyl Group Variations

Key Observations :

- Linker Modifications : Piperazine-carboxamide () introduces conformational flexibility, critical for kinase inhibition .

Biological Activity

2-Fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a synthetic organic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are notable for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, emphasizing its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 257.30 g/mol. The presence of a fluorine atom and a phenyl group contributes to its unique properties and biological activities.

Biological Activity Overview

Recent studies have demonstrated that thiadiazole derivatives exhibit a wide range of biological activities. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Research indicates that this compound shows significant anticancer activity against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 20.0 | |

| A549 (Lung Cancer) | 18.5 | |

| U937 (Leukemia) | 22.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated comparable potency to established chemotherapeutics in some cases.

The proposed mechanism of action involves the induction of apoptosis in cancer cells. Flow cytometry studies revealed that treatment with the compound leads to increased levels of pro-apoptotic proteins such as p53 and caspase-3 activation, promoting programmed cell death in cancerous cells .

Antimicrobial Activity

Beyond its anticancer properties, studies have also assessed the antimicrobial effects of this compound.

Table 2: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The compound exhibited notable antimicrobial activity, particularly against fungal pathogens.

Case Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the effects of varying concentrations of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent response with significant apoptosis observed at concentrations above the IC50 threshold .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of bacterial and fungal strains. The results confirmed its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential applications in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.